N-[(2-methyl-1H-indol-5-yl)methyl]-4-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[(2-methyl-1H-indol-5-yl)methyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O/c1-11-8-14-9-12(2-7-16(14)23-11)10-22-17(24)13-3-5-15(6-4-13)18(19,20)21/h2-9,23H,10H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXYSZHXTIDEGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-methyl-1H-indol-5-yl)methyl]-4-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and safety. The use of catalysts and optimized reaction conditions can help achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used to oxidize the indole ring.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the benzamide group.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under different conditions.
Major Products Formed:
Oxidation: Oxidation of the indole ring can lead to the formation of indole-5-carboxylic acid derivatives.
Reduction: Reduction of the benzamide group can yield the corresponding amine.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its indole core is particularly useful in the development of new pharmaceuticals and organic materials.
Biology: The biological applications of this compound are vast. It has shown potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development. Its ability to interact with biological targets can be leveraged in the treatment of diseases such as cancer and microbial infections.
Medicine: In medicine, N-[(2-methyl-1H-indol-5-yl)methyl]-4-(trifluoromethyl)benzamide has been studied for its anti-inflammatory, antiviral, and anticancer properties. Its unique structure allows it to modulate biological pathways and potentially serve as a therapeutic agent.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which N-[(2-methyl-1H-indol-5-yl)methyl]-4-(trifluoromethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The indole core can bind to receptors and enzymes, modulating their activity. The trifluoromethyl group enhances the compound's binding affinity and stability, contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the structural features, molecular properties, and biological activities of N-[(2-methyl-1H-indol-5-yl)methyl]-4-(trifluoromethyl)benzamide with related benzamide derivatives from the evidence:
Key Observations :
Structural Diversity :
- The target compound’s indole core distinguishes it from analogs with isoxazole (), triazolo-oxazine (), or tetrazole () systems. Indole derivatives often exhibit enhanced receptor binding due to π-π interactions and hydrogen bonding .
- The trifluoromethyl group in the target compound contrasts with ZD3523’s trifluorobutyl chain, which contributes to its potent LTD4 receptor antagonism (Ki = 0.42 nM) .
Molecular Weight and Lipophilicity: The target compound (MW 332.3) is smaller than ZD3523 (MW ~636) and the RCSB ligand (MW 510.47), suggesting better bioavailability and permeability. Fluorinated substituents (CF3) improve metabolic stability and membrane penetration compared to non-fluorinated analogs like those in .
Synthetic Routes :
- The target compound likely employs condensation reactions similar to those in (e.g., reflux with hydroxylamine hydrochloride) , though its indole-methyl linkage may require specialized coupling reagents.
- highlights enantioselective synthesis for fluorinated analogs, emphasizing the importance of chirality in activity .
Biological Implications: While the target compound lacks direct activity data, ZD3523’s SAR suggests that fluorinated benzamides with indole scaffolds are potent receptor antagonists. The trifluoromethyl group may similarly enhance target engagement .
Unresolved Questions :
- The target compound’s exact pharmacological profile (e.g., receptor selectivity, IC50 values) remains uncharacterized in the provided evidence.
Q & A
Basic: What synthetic methodologies are recommended for N-[(2-methyl-1H-indol-5-yl)methyl]-4-(trifluoromethyl)benzamide?
Answer:
The synthesis typically involves a two-step process:
Amide Coupling : React 4-(trifluoromethyl)benzoyl chloride with 5-(aminomethyl)-2-methyl-1H-indole under basic conditions (e.g., K₂CO₃ in anhydrous acetonitrile) to form the amide bond .
Purification : Use silica gel column chromatography with a gradient eluent (e.g., hexane/ethyl acetate) to isolate the product. Confirm purity via HPLC (>95%) .
Key Considerations : Control reaction temperature (0–25°C) to minimize side reactions, and ensure anhydrous conditions to prevent hydrolysis of the acyl chloride .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with distinct signals for the trifluoromethyl group (δ ~125–130 ppm in ¹⁹F NMR) and indole NH (δ ~10–11 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected for C₁₉H₁₆F₃N₂O: 369.1218) .
- HPLC : Assess purity using a C18 column and UV detection (λ = 254 nm) with acetonitrile/water mobile phase .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?
Answer:
- Substituent Variation : Modify the indole’s 2-methyl group or benzamide’s trifluoromethyl position to evaluate effects on target binding. For example, replacing methyl with ethyl may alter hydrophobicity and receptor interactions .
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., tyrosine kinases or GPCRs). Focus on hydrogen bonding between the amide carbonyl and active-site residues .
- In Vitro Assays : Test derivatives in kinase inhibition assays (IC₅₀) or receptor binding (Kᵢ) to prioritize candidates. highlights enantioselective synthesis for improved potency (e.g., R-enantiomers showing 10-fold higher affinity than S) .
Advanced: How should researchers resolve conflicting bioactivity data across assays?
Answer:
- Assay Validation : Replicate experiments in orthogonal assays (e.g., SPR for binding affinity vs. functional GTPγS assays for receptor activation) .
- Statistical Analysis : Apply ANOVA to identify outliers and assess significance (p < 0.05). For example, discrepancies in IC₅₀ values may arise from differences in cell lines or assay conditions .
- Meta-Analysis : Compare data with structurally similar compounds (e.g., ’s ZD3523, Ki = 0.42 nM for LTD₄ antagonism) to contextualize results .
Basic: What are the stability profiles of this compound under various storage conditions?
Answer:
- Solid State : Store at −20°C in amber vials under argon; stability >12 months (degradation <5% by HPLC). Avoid light exposure to prevent indole oxidation .
- Solution Phase : In DMSO, stability decreases after 4 weeks (aggregation risk). Use fresh solutions for biological assays .
Advanced: What in vivo models are suitable for evaluating pharmacokinetics and efficacy?
Answer:
- Pharmacokinetics : Administer orally (1–10 mg/kg) in rodents. Monitor plasma half-life (t₁/₂) via LC-MS/MS. The trifluoromethyl group may enhance metabolic stability compared to non-fluorinated analogs .
- Efficacy Models : Use guinea pig bronchoconstriction models (LTD₄-induced) for respiratory targets, measuring ED₅₀. reports oral ED₅₀ = 1.14 µmol/kg for a related compound .
Advanced: How does the compound’s stereochemistry impact its pharmacological profile?
Answer:
- Enantioselective Synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to produce enantiomers. demonstrates R-enantiomers exhibit superior potency (e.g., 38p vs. 38o) .
- Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column. Correlate configurations with activity via dose-response curves .
Basic: What safety precautions are required during synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
